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Abstract
KT-474 is a first-in-class, orally bioavailable, heterobifunctional small molecule designed to

induce the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a

central mediator of signaling pathways downstream of Toll-like receptors (TLRs) and

Interleukin-1 receptors (IL-1Rs), IRAK4 is a key therapeutic target for a range of immune-

inflammatory diseases. By removing the entire IRAK4 protein, KT-474 aims to block both its

kinase and scaffolding functions, offering a potentially more profound and durable pathway

inhibition than traditional kinase inhibitors. This technical guide provides a comprehensive

overview of the nonclinical and clinical safety and toxicity profile of KT-474, based on publicly

available data. It includes detailed summaries of preclinical toxicology studies and the results of

the Phase 1 clinical trial in healthy volunteers and patients with atopic dermatitis (AD) and

hidradenitis suppurativa (HS).

Introduction
KT-474 is a proteolysis-targeting chimera (PROTAC) that selectively targets IRAK4 for

degradation via the ubiquitin-proteasome system. This novel mechanism of action holds the

promise of a more comprehensive blockade of the TLR/IL-1R signaling pathways, which are

implicated in the pathophysiology of numerous inflammatory and autoimmune disorders. The

development of KT-474 has been supported by a series of preclinical and clinical studies

designed to thoroughly evaluate its safety and toxicity profile.
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Preclinical Safety and Toxicology
A comprehensive preclinical program was conducted to assess the safety profile of KT-474 in

various in vitro and in vivo systems. These studies were designed to be in compliance with

Good Laboratory Practice (GLP) standards where applicable.

In Vivo Toxicology Studies
Non-GLP and GLP toxicology studies were performed in both rodent and non-rodent species to

evaluate the potential systemic toxicity of KT-474.

Methodology:

Species: Rat and a non-rodent species (species not specified in publicly available

documents).

Administration: Oral (daily).

Duration: Studies included 14-day non-GLP and 4-month GLP toxicology assessments.

Parameters Monitored: Clinical observations, body weight, food consumption, hematology,

clinical chemistry, and histopathological examinations of major organs.

Results Summary: Across the preclinical toxicology studies, KT-474 was reported to be well-

tolerated. In a 14-day non-GLP study, daily oral administration of KT-474 at doses up to 600

mg/kg in rats and 100 mg/kg in non-rodents did not result in observable adverse effects.

Furthermore, 4-month GLP toxicology studies were completed, and consistent with earlier

studies, no adverse events of any type were observed at the doses tested. While specific No

Observed Adverse Effect Levels (NOAELs) are not publicly available, the data indicates a

favorable safety margin in preclinical species. Histological analysis of major organs and serum

biochemical parameters in mice have also shown no significant toxicity.

Genotoxicity and Other Safety Pharmacology
While detailed reports on genotoxicity and safety pharmacology studies are not publicly

available, the progression of KT-474 into clinical trials implies that a standard battery of tests

(e.g., Ames test, in vitro chromosomal aberration test, in vivo micronucleus test) would have

been conducted and would not have revealed significant concerns.
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Clinical Safety and Tolerability
The clinical safety and tolerability of KT-474 were evaluated in a Phase 1, randomized, double-

blind, placebo-controlled trial (NCT04772885). This trial consisted of a Single Ascending Dose

(SAD) phase and a Multiple Ascending Dose (MAD) phase in healthy volunteers, followed by

an open-label cohort of patients with atopic dermatitis (AD) and hidradenitis suppurativa (HS).

[1]

Phase 1 Clinical Trial Design
Experimental Workflow:
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Part A: Single Ascending Dose (SAD) in Healthy Volunteers

Part B: Multiple Ascending Dose (MAD) in Healthy Volunteers

Part C: Open-Label in Patients with AD or HS

Single oral doses of KT-474
(25, 75, 150, 300, 600, 1000, 1600 mg)

or placebo (6:2 randomization)

Safety, PK, and PD assessments

Daily oral doses of KT-474
(25, 50, 100, 200 mg)

or placebo (9:3 randomization) for 14 days

Inform dose selection

Safety, PK, and PD assessments

Daily oral dose of 75 mg KT-474 for 28 days

Inform dose selection

Safety, PK, PD, and clinical activity assessments

Click to download full resolution via product page

Caption: Workflow of the KT-474 Phase 1 Clinical Trial.

Methodology:
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Study Population: Healthy adult volunteers (n=105) and patients with moderate to severe AD

or HS (n=21).[1]

Dosing:

SAD: Single oral doses ranging from 25 mg to 1600 mg.[1]

MAD: Once-daily oral doses of 25 mg, 50 mg, 100 mg, and 200 mg for 14 days.[1]

Patient Cohort: 75 mg once daily for 28 days.

Primary Objective: To evaluate the safety and tolerability of KT-474.

Secondary Objectives: To characterize the pharmacokinetics (PK) and pharmacodynamics

(PD) of KT-474.

Clinical Safety Results
KT-474 was generally safe and well-tolerated in both healthy volunteers and patients with AD

and HS.

Summary of Adverse Events (AEs): No dose-limiting toxicities or serious adverse events

(SAEs) were reported. There were no discontinuations due to treatment-related adverse events

and no drug-related infections. The most common AEs were mild to moderate in severity and

resolved spontaneously.

Table 1: Treatment-Emergent Adverse Events (TEAEs) in Healthy Volunteers (SAD and MAD

Phases)
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Adverse Event
Frequency in KT-
474 Group

Frequency in
Placebo Group

Severity

Headache Most Common Less Frequent Mild to Moderate

Nausea Infrequent Infrequent Mild to Moderate

Vomiting Infrequent Infrequent Mild to Moderate

Diarrhea Infrequent Infrequent Mild to Moderate

Palpitations Infrequent Infrequent Mild to Moderate

Table 2: Treatment-Emergent Adverse Events (TEAEs) in Patients with AD and HS (75 mg daily

for 28 days)

Adverse Event Frequency (n) Severity

Headache 4 Mild

Fatigue 2 Mild

Diarrhea 2 Mild

Note: Data is compiled from publicly available press releases and publications. A detailed

breakdown of frequencies by dose cohort is not fully available.

Cardiovascular Safety: A modest, non-adverse QTcF (Fridericia-corrected QT interval)

prolongation was observed at some timepoints during the 4-week dosing period in the patient

cohort. This effect was not associated with any clinical symptoms and resolved back to

baseline during the dosing period.

Mechanism of Action and Signaling Pathway
KT-474 acts by inducing the degradation of IRAK4. It is a heterobifunctional molecule that

brings IRAK4 into proximity with the E3 ubiquitin ligase Cereblon (CRBN), leading to the

ubiquitination and subsequent degradation of IRAK4 by the proteasome. This action blocks

both the kinase and scaffolding functions of IRAK4, thereby inhibiting downstream signaling

through the NF-κB and MAPK pathways.
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Caption: IRAK4 Signaling Pathway and the Mechanism of KT-474.

Conclusion
The available preclinical and clinical data indicate that KT-474 has a favorable safety and

tolerability profile. In preclinical toxicology studies, it was well-tolerated in both rodent and non-

rodent species. In the Phase 1 clinical trial, KT-474 was generally safe and well-tolerated in

healthy volunteers and in patients with atopic dermatitis and hidradenitis suppurativa, with most

adverse events being mild and self-resolving. The mechanism of action, targeted degradation

of IRAK4, offers a novel and potentially highly effective approach to treating a variety of

immune-inflammatory diseases. Further evaluation in ongoing and future clinical trials will

continue to build upon this safety and efficacy profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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